molecular formula C58H120N2O6 B10855608 C13-112-tetra-tail CAS No. 1381861-92-2

C13-112-tetra-tail

Cat. No.: B10855608
CAS No.: 1381861-92-2
M. Wt: 941.6 g/mol
InChI Key: IFGATSAUKMGDOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C13-112-tetra-tail involves the reaction of a polar amino alcohol with four hydrophobic carbon-13 chains and a polyethylene glycol 2 linker. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide, ethanol, or dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk quantities and requires stringent quality control measures to maintain its efficacy .

Chemical Reactions Analysis

Types of Reactions: C13-112-tetra-tail undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

C13-112-tetra-tail has a wide range of scientific research applications, including:

Mechanism of Action

C13-112-tetra-tail exerts its effects by forming lipid nanoparticles that encapsulate anionic substrates. The polar amino alcohol head group interacts with the anionic substrates, while the hydrophobic carbon-13 tails provide stability to the nanoparticle. The polyethylene glycol 2 linker enhances the solubility and biocompatibility of the nanoparticles . The molecular targets and pathways involved include the delivery of genetic material to specific cells, leading to gene silencing or expression .

Comparison with Similar Compounds

Uniqueness: C13-112-tetra-tail is unique due to its specific combination of a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a polyethylene glycol 2 linker. This combination provides optimal stability, solubility, and biocompatibility for the formulation of lipid nanoparticles .

Properties

CAS No.

1381861-92-2

Molecular Formula

C58H120N2O6

Molecular Weight

941.6 g/mol

IUPAC Name

1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol

InChI

InChI=1S/C58H120N2O6/c1-5-9-13-17-21-25-29-33-37-41-55(61)51-59(52-56(62)42-38-34-30-26-22-18-14-10-6-2)45-47-65-49-50-66-48-46-60(53-57(63)43-39-35-31-27-23-19-15-11-7-3)54-58(64)44-40-36-32-28-24-20-16-12-8-4/h55-58,61-64H,5-54H2,1-4H3

InChI Key

IFGATSAUKMGDOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CN(CCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

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